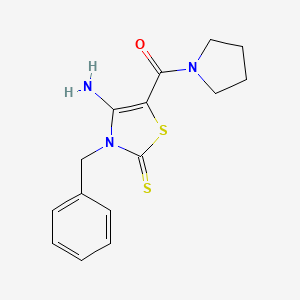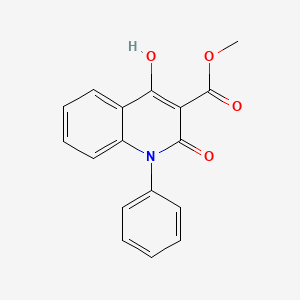
2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide, also known as TH-naphthamide, is a chemical compound that has been synthesized for scientific research purposes. It is a member of the naphthamide family of compounds and has been shown to have potential applications in various fields of research.
科学的研究の応用
Biocatalysis Applications
Mycobacterium phlei WU-F1 has been shown to possess high desulfurizing ability toward dibenzothiophene (DBT) and its derivatives, including naphtho[2,1-b]thiophene (NTH) derivatives, under a wide temperature range. This ability may be applied to asymmetric organosulfur compounds, highlighting potential applications in environmental biotechnology for the removal of sulfur from diesel oil and other fuels (Furuya, Kirimura, Kino, & Usami, 2001).
Photophysical Properties and Material Science
Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate compounds, where R represents electron-donating or electron-withdrawing groups, has been conducted to investigate their photophysical properties. These studies are relevant for the development of materials with specific luminescence properties, which can be applied in optical devices and sensors (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Synthesis and Characterization of Complexes
Ni(II) and Pd(II) complexes with N,O donor thiophene appended Schiff base ligand have been synthesized and characterized, demonstrating potential applications in catalysis and material science due to their interesting structural and electronic properties (Kundu, Pramanik, Mondal, & Mondal, 2016).
Electron Transport Layers for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on a thiophene unit has been synthesized for application as an electron transport layer in inverted polymer solar cells. This research highlights the potential use of thiophene derivatives in the development of more efficient solar cell technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
特性
IUPAC Name |
2-ethoxy-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S2/c1-2-27-19-9-7-15-5-3-4-6-18(15)21(19)23(26)24-13-17-8-10-20(29-17)22(25)16-11-12-28-14-16/h3-12,14,22,25H,2,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZZANIKDVVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2575924.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)
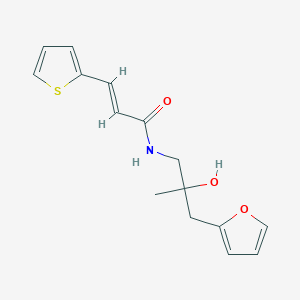
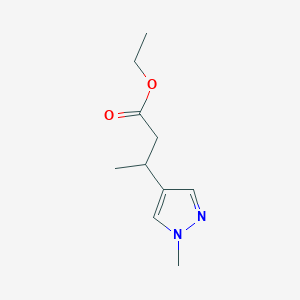
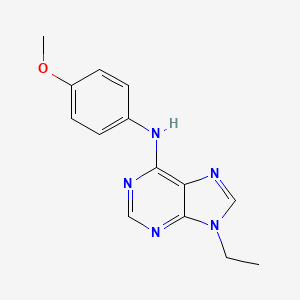
![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)
![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)

